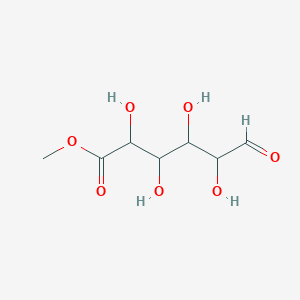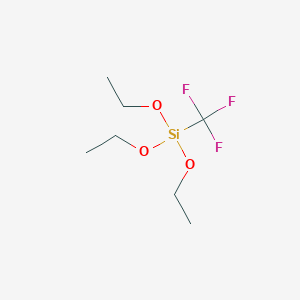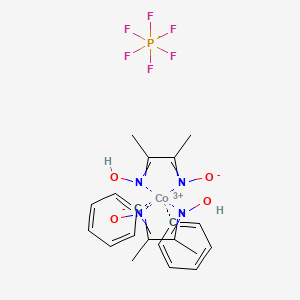![molecular formula C7H4O3S B13894536 4H-Thieno[2,3-c]pyran-5,7-dione](/img/structure/B13894536.png)
4H-Thieno[2,3-c]pyran-5,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H,5H,7H-thieno[2,3-c]pyran-5,7-dione is an organic compound with a unique structure that combines elements of both thiophene and pyran rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, starting from thiophene derivatives, the compound can be synthesized through a series of reactions involving cyclization and oxidation steps .
Industrial Production Methods
Industrial production methods for 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4H,5H,7H-thieno[2,3-c]pyran-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .
Aplicaciones Científicas De Investigación
4H,5H,7H-thieno[2,3-c]pyran-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: Its unique structure makes it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione include:
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar thiophene-pyran structure and have comparable chemical properties.
Pyrano[2,3-d]pyrimidine derivatives: These compounds also feature a fused ring system and are studied for their biological activities.
Uniqueness
What sets 4H,5H,7H-thieno[2,3-c]pyran-5,7-dione apart is its specific ring fusion and the potential for diverse chemical modifications. This uniqueness allows for the exploration of a wide range of applications, from materials science to medicinal chemistry .
Propiedades
Fórmula molecular |
C7H4O3S |
|---|---|
Peso molecular |
168.17 g/mol |
Nombre IUPAC |
4H-thieno[2,3-c]pyran-5,7-dione |
InChI |
InChI=1S/C7H4O3S/c8-5-3-4-1-2-11-6(4)7(9)10-5/h1-2H,3H2 |
Clave InChI |
XCJXKLAHBPQLRB-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=O)OC1=O)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


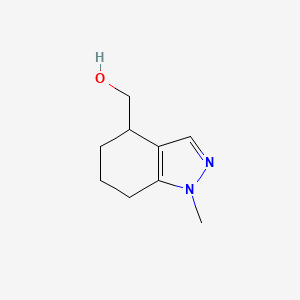
![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)
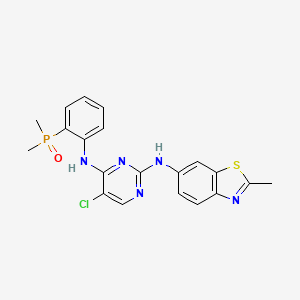
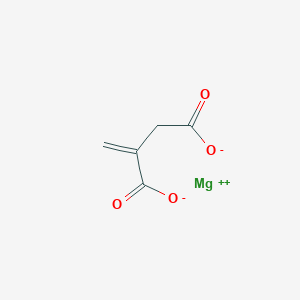
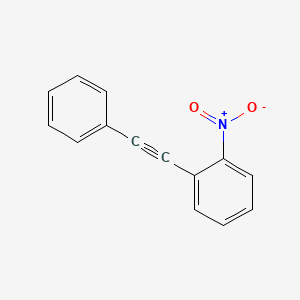
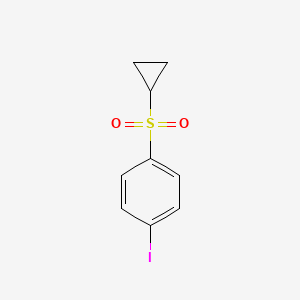
![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)
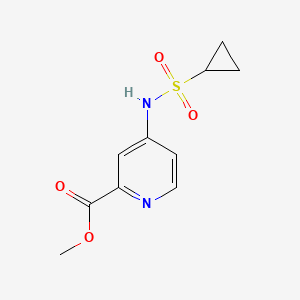
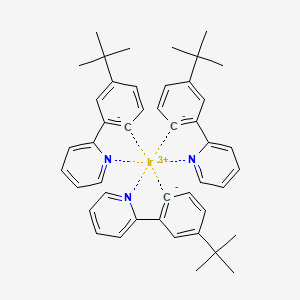
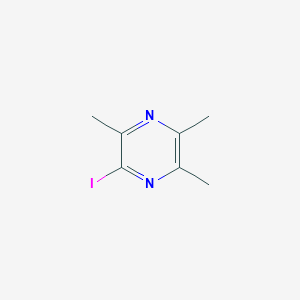
![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
